molecular formula C14H19NO3S B2979642 Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate CAS No. 403835-25-6

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate

Cat. No.: B2979642
CAS No.: 403835-25-6
M. Wt: 281.37
InChI Key: ULCBLMRNODWYBP-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an ethyl ester group, a sulfanylacetate moiety, and a 2,3-dimethylanilino group. Its molecular formula is C12H15NO3S, and it has a molecular weight of 253.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate typically involves the reaction of 2,3-dimethylaniline with ethyl 2-bromo-2-oxoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the aniline derivative attacks the carbonyl carbon of the ethyl 2-bromo-2-oxoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Carboxylic acid.

Scientific Research Applications

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate: Unique due to its specific combination of functional groups.

    Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylpropanoate: Similar structure but with a propanoate group instead of an acetate group.

    Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylmethylacetate: Similar structure but with a methylacetate group instead of an acetate group.

Uniqueness

This compound is unique due to its specific combination of an ethyl ester group, a sulfanylacetate moiety, and a 2,3-dimethylanilino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-4-18-14(17)9-19-8-13(16)15-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCBLMRNODWYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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